![molecular formula C14H17FN2O3 B6631954 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid, also known as FPP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH by FPP leads to increased levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain and peripheral organs. This leads to activation of cannabinoid receptors, which has been shown to have various physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its high selectivity for FAAH, which allows for specific inhibition of this enzyme without affecting other enzymes in the body. However, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could focus on its potential therapeutic applications in other diseases, such as cancer, epilepsy, and neurodegenerative disorders. In addition, further studies could investigate the long-term effects of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid on endocannabinoid signaling and the potential for tolerance or dependence. Finally, the development of more soluble analogs of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could improve its utility in experimental settings.
Méthodes De Synthèse
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multistep process involving the reaction of 2-piperidone with 5-fluoronicotinoyl chloride, followed by reaction with 3-bromopropionic acid. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has also been investigated for its anxiolytic properties in animal models of anxiety disorders. In addition, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAGNCLURVSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.